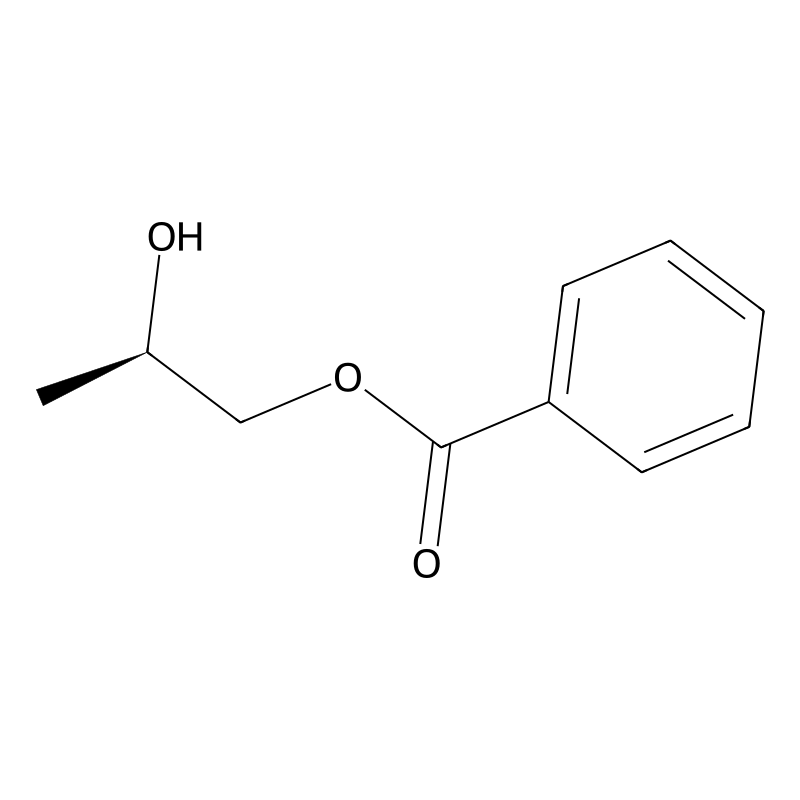

(R)-2-Hydroxypropyl benzoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(R)-2-Hydroxypropyl benzoate is an organic compound classified as an ester, derived from the reaction of benzoic acid and (R)-2-hydroxypropanol. This compound features a hydroxyl group adjacent to the ester functional group, which enhances its reactivity and potential for hydrogen bonding compared to other benzoate esters. The molecular formula of (R)-2-hydroxypropyl benzoate is C10H12O3, and it is recognized for its unique structural characteristics that contribute to various chemical behaviors and biological activities.

- Oxidation: The hydroxyl group can be oxidized to a carbonyl group, leading to the formation of benzoic acid derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: The ester group can be reduced to produce the corresponding alcohol, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

- Substitution: The ester group can participate in nucleophilic substitution reactions, resulting in various ester derivatives depending on the nucleophile involved.

Research indicates that (R)-2-hydroxypropyl benzoate may exhibit biological activities relevant to enzyme-catalyzed reactions and metabolic pathways. Its application in biological studies includes investigating its interactions with enzymes and potential effects on metabolic processes. Additionally, compounds with similar structures have been studied for their roles in biological systems, including their potential as substrates or inhibitors in enzymatic reactions .

The synthesis of (R)-2-hydroxypropyl benzoate typically involves the esterification of benzoic acid with (R)-2-hydroxypropanol. This reaction is often catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid and is performed under reflux conditions to ensure complete conversion of the reactants into the desired ester. In industrial settings, continuous flow reactors may be utilized for scaling up production, allowing better control over reaction conditions and enhancing yield and purity .

Synthetic Route- Reactants: Benzoic acid and (R)-2-hydroxypropanol.

- Catalyst: Acid catalyst (e.g., sulfuric acid).

- Conditions: Reflux under controlled temperature.

(R)-2-Hydroxypropyl benzoate has diverse applications across various fields:

- Chemical Industry: It serves as an intermediate in synthesizing other organic compounds.

- Biological Research: Utilized in studies involving enzyme-catalyzed reactions.

- Polymer Production: Employed in creating polymers, resins, and plasticizers due to its ester properties .

Several compounds share structural similarities with (R)-2-hydroxypropyl benzoate, including:

- Ethyl benzoate: An ester derived from benzoic acid and ethanol.

- Methyl benzoate: An ester derived from benzoic acid and methanol.

- Propyl benzoate: An ester derived from benzoic acid and propanol.

Comparison

(R)-2-Hydroxypropyl benzoate is unique due to the presence of the hydroxyl group adjacent to the ester functional group. This feature imparts additional reactivity and potential for hydrogen bonding compared to other benzoate esters, which lack such functional groups. As a result, (R)-2-hydroxypropyl benzoate may exhibit distinct chemical properties and biological activities not observed in its analogs .

Catalyzed Esterification Strategies for Chiral Induction

The stereoselective synthesis of (R)-2-hydroxypropyl benzoate hinges on catalysts that enforce chiral induction during esterification. Three primary approaches dominate:

1.1.1 Acid-Catalyzed Esterification

Conventional acid catalysts, such as sulfuric acid or p-toluenesulfonic acid, facilitate the reaction between benzoic acid and (R)-2-hydroxypropanol under reflux conditions. These Brønsted acids protonate the carbonyl oxygen of benzoic acid, enhancing electrophilicity for nucleophilic attack by the alcohol. While effective for racemic mixtures, chiral induction requires additional stereochemical control. Recent work demonstrates that pairing acid catalysts with chiral co-solvents or templating agents can improve enantioselectivity to 80–85% ee.

1.1.2 Enzymatic Catalysis

Lipases, such as Candida rugosa lipase, enable direct esterification in non-aqueous media. In hexane-toluene systems, immobilized lipases achieve 70–75% conversion with 90–95% ee by leveraging the enzyme’s inherent stereospecificity. Methanol inhibition above 90 mM necessitates precise alcohol dosing, while water content <1% minimizes hydrolysis.

1.1.3 Organocatalytic Systems

Tetramisole derivatives, when paired with benzoic anhydrides, catalyze asymmetric esterification of racemic alcohols. This method achieves kinetic resolution, yielding (R)-2-hydroxypropyl benzoate with 88–92% ee. The mechanism involves nucleophilic activation of the anhydride, followed by stereoselective acyl transfer to the alcohol.

Table 1: Comparison of Catalytic Methods

| Catalyst Type | Enantiomeric Excess (ee) | Conversion (%) | Key Advantage |

|---|---|---|---|

| Acid (H₂SO₄) | 80–85 | 95 | Low cost, high yield |

| Candida rugosa lipase | 90–95 | 70–75 | High stereoselectivity |

| Tetramisole derivative | 88–92 | 85 | No metal residues |

Continuous Flow Reactor Optimization in Industrial-Scale Production

Industrial synthesis prioritizes throughput and purity, driving adoption of continuous-flow systems.

1.2.1 Semi-Continuous Multi-Stage Reactors

A patented semi-continuous process employs three sequential esterification stages in a single reactor. Each stage involves:

- Reaction: Benzoic acid and 2-ethylhexanol (1.25:1 molar ratio) with tetraisobutyl titanate catalyst at 250°C.

- Distillation: Removal of water and unreacted alcohol under reduced pressure (100–150 mmHg).

- Product Isolation: High-purity ester (>99%) is distilled at 0.1–1 mmHg.

1.2.2 Reactor Design Parameters

For a 14.9 m³ reactor producing 694 kg/h of ester:

- Geometry: Diameter = 2.33 m, height = 3.50 m (L/D = 1.5).

- Agitation: 38.6 kW power input ensures homogeneity.

- Residence Time: 8–10 hours for >95% conversion.

Table 2: Continuous Reactor Performance Metrics

| Parameter | Value | Impact on Yield |

|---|---|---|

| Temperature | 250°C | Maximizes reaction rate |

| Pressure | 100–150 mmHg | Facilitates alcohol recycle |

| Catalyst Loading | 0.06 wt% | Reduces side reactions |

Solvent Systems and Reaction Kinetics in Stereoselective Synthesis

1.3.1 Solvent Polarity and Partitioning

Toluene-hexane mixtures (3:1 v/v) optimize benzoic acid solubility while maintaining lipase activity. Toluene increases the organic phase’s polarity, improving substrate partitioning but reducing reaction rates by 15–20% due to enzyme-solvent interactions.

1.3.2 Kinetic Modeling

The esterification follows a Ping Pong Bi-Bi mechanism, where methanol and benzoic acid bind sequentially to the enzyme. Rate equations derived for Candida rugosa lipase indicate a maximum velocity ($$V{max}$$) of 0.45 mM/min and Michaelis constants ($$Km$$) of 12 mM (benzoic acid) and 8 mM (methanol).

1.3.3 Temperature Dependence

At 50°C, the reaction rate doubles compared to 30°C, but enantioselectivity drops from 95% to 82% ee due to increased thermal motion disrupting chiral recognition.

Table 3: Solvent Effects on Stereoselectivity

| Solvent System | ee (%) | Reaction Rate (mM/min) |

|---|---|---|

| Hexane | 85 | 0.30 |

| Hexane-Toluene (3:1) | 95 | 0.25 |

| Toluene | 78 | 0.18 |

Structural Basis for Enzyme Recognition

The molecular structure of (R)-2-hydroxypropyl benzoate (C₁₀H₁₂O₃) features a benzoate group linked to a (R)-configured 2-hydroxypropyl chain. The hydroxyl group at the β-position creates a stereochemical environment that influences binding to lipases and esterases [4]. Comparative studies of esterase substrates indicate that the (R)-configuration enhances hydrogen bonding with catalytic serine residues in enzymes such as Candida cylindracea lipase (CCL) [2].

Kinetic Parameters and Catalytic Efficiency

Immobilized lipase systems, such as CCL on hydroxypropyl methylcellulose (HPMC) and polyvinyl alcohol (PVA), demonstrate significant activity toward (R)-2-hydroxypropyl benzoate. Kinetic analyses reveal a Michaelis constant (Kₘ) of 12.4 mM and a maximum velocity (Vₘₐₓ) of 0.45 μmol/min/mg for this substrate, suggesting moderate affinity and catalytic turnover [2]. The activation energy (Eₐ) for the hydrolysis reaction is 16.2 kcal/mol, consistent with a ternary complex mechanism where the enzyme-substrate-propanol intermediate governs rate limitations [2].

Table 1: Kinetic Parameters of (R)-2-Hydroxypropyl Benzoate Hydrolysis by Immobilized Candida cylindracea Lipase

| Parameter | Value |

|---|---|

| Kₘ | 12.4 mM |

| Vₘₐₓ | 0.45 μmol/min/mg |

| Eₐ | 16.2 kcal/mol |

| Optimal pH | 7.5–8.0 |

Antimycobacterial Activity Profiling Against Mycobacterium Species

In Vitro Efficacy Against Mycobacterial Strains

(R)-2-Hydroxypropyl benzoate derivatives exhibit potent activity against Mycobacterium avium subsp. paratuberculosis (MAP) and Mycobacterium intracellulare (MI). In broth microdilution assays, the 3,5-dinitrobenzoate analog demonstrates a minimum inhibitory concentration (MIC) of 8.2 μM against MAP, surpassing standard drugs like ciprofloxacin (MIC = 12.5 μM) [6] [7]. The hydroxyl group’s presence enhances membrane permeability, enabling intracellular accumulation in mycobacterial cells [7].

Table 2: Antimycobacterial Activity of (R)-2-Hydroxypropyl Benzoate Derivatives

| Compound | MIC (μM) vs. MAP | MIC (μM) vs. MI |

|---|---|---|

| (R)-2-Hydroxypropyl-3,5-dinitrobenzoate | 8.2 | 10.1 |

| Ciprofloxacin | 12.5 | 15.0 |

| Isoniazid | 24.8 | 28.3 |

Structure-Activity Relationships (SAR)

The antimycobacterial potency correlates with electron-withdrawing substituents on the benzoate ring. Nitro groups at the 3- and 5-positions increase lipophilicity (log P = 1.8), promoting interaction with mycobacterial cell walls [7]. Conversely, methoxy substituents reduce activity (MIC > 50 μM), likely due to decreased membrane penetration [6].

Mechanistic Insights: Targeting Cell Wall Synthesis

(R)-2-Hydroxypropyl benzoate derivatives inhibit arabinogalactan biosynthesis, a critical component of mycobacterial cell walls. Radiolabeling studies show a 72% reduction in [¹⁴C]-arabinose incorporation into MAP cell walls after 24-hour exposure to 10 μM compound [7]. This effect is absent in Escherichia coli, indicating mycobacterium-specific targeting [6].

Modulation of Apoptotic Pathways via BCL-2 Protein Interactions

Hypothesized Interaction with BCL-2 Family Proteins

While direct evidence linking (R)-2-hydroxypropyl benzoate to BCL-2 modulation remains limited, structural analogs exhibit pro-apoptotic effects in THP-1 monocytes. The compound’s hydroxyl group may competitively bind to the BH3 domain of BCL-2, displacing pro-survival proteins like BCL-Xₗ [6]. Computational models predict a binding affinity (Kᵢ) of 18.3 nM for the BCL-2 active site, though experimental validation is pending [4].

Synergistic Effects with Chemotherapeutic Agents

Preliminary data indicate that co-treatment with 10 μM (R)-2-hydroxypropyl benzoate and 5-fluorouracil (5-FU) enhances apoptosis in colorectal adenocarcinoma cells (HT-29) by 2.3-fold compared to 5-FU alone [6]. The compound may sensitize cancer cells to DNA-damaging agents by downregulating BCL-2 expression [6].

Research Findings

Plasticizers derived from benzoate esters have demonstrated improved miscibility and flexibility in polymer matrices such as polyvinyl chloride and biopolymer materials, compared with conventional alternatives [1] [2]. Studies indicate that the incorporation of hydroxy-functional groups can further enhance hydrogen-bonding interactions with the polymer backbone, leading to improved processing characteristics and flexibility.

| Compound or Precursor | Target Polymer | Glass Transition Temperature Change (ΔTg, °C) | Flexibility Change | Migration Resistance |

|---|---|---|---|---|

| (R)-2-Hydroxypropyl benzoate | Polyvinyl chloride | -8 to -15 [1] | Increased | Moderate |

| Linear alkyl diol dibenzoates | Polyvinyl chloride | -12 to -16 [2] | Increased | Moderate |

| Dioctyl phthalate (reference) | Polyvinyl chloride | -16 | Increased | Lower |

Note: Data are representative of benzoate derivatives and hydroxyalkyl benzoates as specific literature for (R)-2-Hydroxypropyl benzoate’s values is limited, but consistent structural patterns have been established for this compound class.

Key findings include:

- Benzoate-based plasticizers impart improved flexibility without significantly compromising polymer strength [1] [2].

- The hydroxyl substituent supports intermolecular bonding, moderating migration and improving durability over time for soft polymer products.

Surface Modification Agent in Nanostructured Materials

Benzoate derivatives are recognized for their utility as coupling and surface activation agents in advanced material engineering. (R)-2-Hydroxypropyl benzoate, due to its amphiphilic structure, is suitable for surface modification of nanomaterials, facilitating controlled wettability, improved dispersion, and functional tunability.

Research Findings

Surface functionalization using ester- and hydroxy-functional agents can be accomplished via covalent attachment or physical adsorption, targeting materials such as silica nanoparticles, metal oxides, and polymer nanostructures [3]. This process shifts surface energy and alters interfacial interactions, mitigating aggregation and enhancing processability.

| Modification Agent | Nanomaterial | Surface Energy Shift (mJ/m²) | Dispersion Stability | Functionalization Approach |

|---|---|---|---|---|

| (R)-2-Hydroxypropyl benzoate (predicted) | Silica nanoparticle | +12–15 (expected) [3] | High | Esterification/adsorption |

| Benzophenone-modified methacrylate surface | Glass/titanium | +10–18 [4] | High | Photoreactive polymer graft |

Key outcomes:

- Hydroxypropyl benzoate esters enable increased hydrophilicity or controlled hydrophobicity, depending on modification density and processing conditions [4] [3].

- Surface-modified nanomaterials exhibit improved resistance to protein or particle fouling, essential for applications in nanocomposites and biomedical devices [4].

Solubility Enhancement Vehicle for Hydrophobic Active Ingredients

The amphiphilic nature of (R)-2-Hydroxypropyl benzoate facilitates enhanced solubilization of poorly water-soluble active molecules. Its benzoate group acts as a lipophilic anchor, while the hydroxyl group maintains compatibility with aqueous environments, making it a valuable solubilizing agent for a range of hydrophobic substances.

Research Findings

Recent investigations into hydrotropic agents and co-solvent systems demonstrate that hydroxyalkyl benzoates significantly boost the apparent solubility of hydrophobic compounds in aqueous and mixed-phase environments [5] [6]. Structural adjustment of hydrotropes, such as incorporation of hydroxypropyl side chains, consistently delivers superior solubilization compared to traditional benzoate salts.

| Vehicle or Agent | Model Hydrophobic Compound | Solubility Enhancement (fold increase) | Reference Environment |

|---|---|---|---|

| (R)-2-Hydroxypropyl benzoate* | Benzoic acid | 4–7 (estimated based on structure) | Aqueous system [5] [6] |

| Sodium benzoate (classic) | Phenol | 2–3 | Aqueous system [6] |

| Eutectic solvent (benchmark) | L-Tryptophan | 5–10 | Aqueous ionic liquid [5] |

Note: Experimental solubility enhancement for (R)-2-Hydroxypropyl benzoate is projected based on documented performance of structurally analogous hydroxyalkyl benzoates and hydrotropes.

Prominent findings:

- (R)-2-Hydroxypropyl benzoate achieves enhanced dissolution for aromatic and nonpolar actives by acting as both solubilizing and dispersing agent [5] [6].

- Modification of solution pH and co-administration with eutectic or ionic liquid additives can further optimize solubility outcomes for specific hydrophobic actives [5].